(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1217500-51-0
VCID: VC0164240
InChI: InChI=1S/C6H11BN2O2/c1-2-6-5(7(10)11)3-8-4-9-6/h3-4,6,10-11H,2H2,1H3,(H,8,9)
SMILES: B(C1=CNC=NC1CC)(O)O
Molecular Formula: C6H11BN2O2
Molecular Weight: 153.976

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid

CAS No.: 1217500-51-0

Cat. No.: VC0164240

Molecular Formula: C6H11BN2O2

Molecular Weight: 153.976

* For research use only. Not for human or veterinary use.

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid - 1217500-51-0

Specification

CAS No. 1217500-51-0
Molecular Formula C6H11BN2O2
Molecular Weight 153.976
IUPAC Name (4-ethyl-1,4-dihydropyrimidin-5-yl)boronic acid
Standard InChI InChI=1S/C6H11BN2O2/c1-2-6-5(7(10)11)3-8-4-9-6/h3-4,6,10-11H,2H2,1H3,(H,8,9)
Standard InChI Key CRLDQXMLQOKGQJ-UHFFFAOYSA-N
SMILES B(C1=CNC=NC1CC)(O)O

Introduction

PropertyValue
IUPAC Name(4-ethyl-1,4-dihydropyrimidin-5-yl)boronic acid
CAS Registry Number1217500-51-0
Molecular FormulaC₆H₁₁BN₂O₂
Molecular Weight153.976 g/mol
Standard InChIInChI=1S/C6H11BN2O2/c1-2-6-5(7(10)11)3-8-4-9-6/h3-4,6,10-11H,2H2,1H3,(H,8,9)
Standard InChIKeyCRLDQXMLQOKGQJ-UHFFFAOYSA-N
SMILESB(C1=CNC=NC1CC)(O)O
PubChem Compound ID53216262

The compound's structure contributes to its reactivity, particularly the boronic acid group which can participate in various transformations including oxidation, transmetalation, and coupling reactions. The partially reduced pyrimidine ring also influences the compound's behavior, potentially affecting its stability and reactivity in different chemical environments.

Synthesis Methods

Standard Synthetic Approaches

ParameterTypical Conditions
CatalystPd(dppf)Cl₂, Pd(PPh₃)₄, or related Pd complexes
Boron SourceBis(pinacolato)diboron, pinacolborane
BasePotassium acetate, potassium carbonate
SolventDioxane, DMF, or other polar aprotic solvents
Temperature80-100°C
Reaction Time8-24 hours

The selection of appropriate reaction conditions is crucial for achieving good yields and minimizing side reactions such as protodeboronation or competing coupling reactions. The stability of the boronic acid product must also be considered, as some heterocyclic boronic acids can be prone to decomposition under certain conditions.

Applications in Organic Synthesis

Role in Cross-Coupling Reactions

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules containing pyrimidine substructures. The compound's primary synthetic utility lies in its participation in cross-coupling reactions, where the boronic acid functionality acts as a nucleophilic partner for carbon-carbon bond formation.

The compound can potentially be employed in various coupling reactions including:

  • Suzuki-Miyaura coupling with aryl or heteroaryl halides

  • Chan-Lam coupling with amines, phenols, or thiols

  • Rhodium-catalyzed conjugate addition to α,β-unsaturated carbonyl compounds

  • Petasis reaction with amines and carbonyl compounds

These transformations enable the incorporation of the pyrimidine moiety into diverse molecular scaffolds, providing access to compounds with potential applications in pharmaceutical development and materials science.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling represents one of the most significant applications for (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid in synthetic chemistry. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various electrophilic partners, typically aryl or vinyl halides.

The coupling process typically involves:

  • Oxidative addition of the halide partner to a Pd(0) catalyst

  • Transmetalation with the activated boronic acid

  • Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

This methodology provides a route to functionalized pyrimidines that may serve as intermediates in the synthesis of biologically active compounds or materials with specialized properties. The mild conditions and functional group tolerance of the Suzuki-Miyaura reaction make it particularly valuable for late-stage functionalization strategies.

AreaRecommendations
Personal Protective EquipmentChemical-resistant gloves, safety glasses with side shields, lab coat
Engineering ControlsUse in well-ventilated area, preferably in a chemical fume hood
StorageStore in tightly closed container in a cool, dry place away from incompatible materials
DisposalDispose of in accordance with local, regional, and national regulations
Emergency ResponseHave appropriate spill cleanup materials readily available

For research applications, it is advisable to minimize exposure through proper handling techniques and the use of appropriate personal protective equipment . Safety data sheets should be consulted for the most current safety information specific to this compound.

Future Research Directions

Unexplored Applications

Several potential applications of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid remain relatively unexplored and warrant further investigation. These include:

  • Development of novel synthetic methodologies leveraging the compound's unique reactivity

  • Exploration of multicomponent reactions incorporating this building block

  • Investigation of catalytic applications, particularly in asymmetric transformations

  • Utilization in materials science, potentially for sensors or electronic materials

  • Application in fragment-based drug discovery approaches

Each of these areas represents an opportunity to expand the utility of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid beyond its current applications, potentially leading to new discoveries in synthetic chemistry and materials development.

Areas for Further Investigation

Several research questions regarding (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid remain unanswered and could form the basis for future studies:

  • What is the detailed mechanism of reactions involving this compound, particularly under various catalytic conditions?

  • How does the boronic acid group influence the electronic properties and reactivity of the pyrimidine ring?

  • Could this compound serve as a useful probe for biological systems, potentially exploiting the Lewis acidity of the boronic acid group?

  • What specific enzyme targets might interact with this compound, and could these interactions lead to novel therapeutic approaches?

  • How might chemical modifications to the basic structure enhance stability, reactivity, or biological activity?

Addressing these questions would contribute significantly to our understanding of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid and potentially reveal new applications in both chemistry and biology.

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